2-Butoxy-N,N-dimethylethanamine
Overview
Description
2-Butoxy-N,N-dimethylethanamine is a tertiary amine characterized by the presence of a butoxy group and two methyl groups attached to the nitrogen atom. This compound is known for its versatile applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-N,N-dimethylethanamine typically involves the reaction of 2-butoxyethanol with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large-scale reactors where 2-butoxyethanol and dimethylamine are combined under optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Butoxy-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced amine derivatives.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine compounds with various functional groups.
Scientific Research Applications
2-Butoxy-N,N-dimethylethanamine finds applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butoxy-N,N-dimethylethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
N,N-Dimethylethanamine: A simpler tertiary amine with similar structural features but lacking the butoxy group.
N,N-Dimethyl-2-propanamine: Another tertiary amine with a different alkyl group attached to the nitrogen atom.
Comparison: 2-Butoxy-N,N-dimethylethanamine is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to other similar tertiary amines. This uniqueness makes it valuable for specific applications where the butoxy functionality is advantageous.
Properties
IUPAC Name |
2-butoxy-N,N-dimethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-5-7-10-8-6-9(2)3/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUATYFVVUNQRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338153 | |
Record name | 2-Butoxy-N,N-dimethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71126-58-4 | |
Record name | 2-Butoxy-N,N-dimethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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